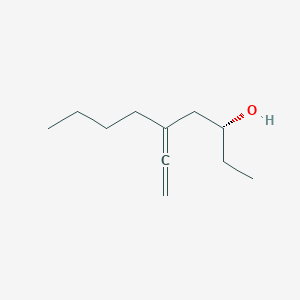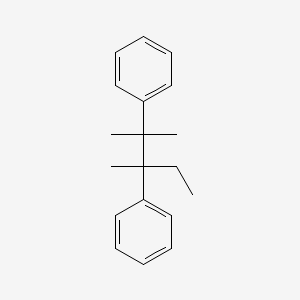
1,1'-(2,3-Dimethylpentane-2,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene: is an organic compound with the molecular formula C18H22 2,3-Dimethyl-2,3-diphenylbutane . This compound is characterized by its two benzene rings attached to a central 2,3-dimethylpentane backbone. It is a white to light yellow crystalline powder or flakes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene can be synthesized through the reaction of 2,3-dimethyl-2,3-diphenylbutane with appropriate reagents under controlled conditions. The synthesis involves the alkylation of benzene with 2,3-dimethyl-2,3-diphenylbutane in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the compound. The product is then purified through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like to produce the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene involves its interaction with molecular targets and pathways. The compound can act as a radical initiator, facilitating polymerization and crosslinking reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2,3-Dimethylpentane
- 2,3-Dimethyl-2,3-diphenylbutane
- 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
Comparison: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
824400-78-4 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(2,3-dimethyl-2-phenylpentan-3-yl)benzene |
InChI |
InChI=1S/C19H24/c1-5-19(4,17-14-10-7-11-15-17)18(2,3)16-12-8-6-9-13-16/h6-15H,5H2,1-4H3 |
InChI Key |
QYRGJWYDKMXJGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

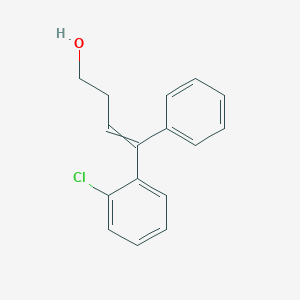
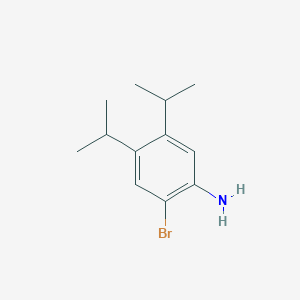

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
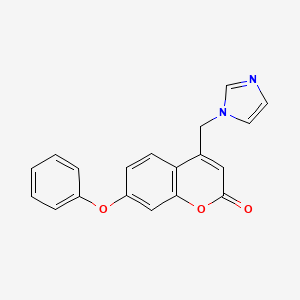
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
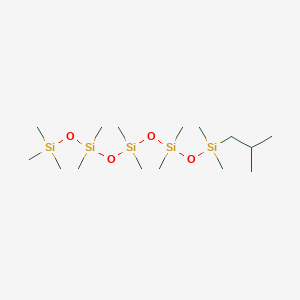
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
